2-(4-Butyrylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

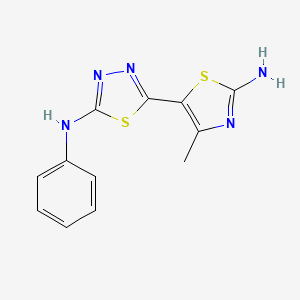

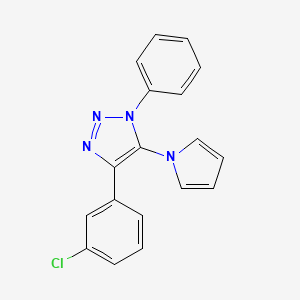

Triazole compounds, which are similar to the compound you mentioned, are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,4-triazole derivatives, has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms . The molecular structure is based on structures generated from information available in ECHA’s databases .

Chemical Reactions Analysis

The chemical reactions of similar compounds, such as 1,2,4-triazole derivatives, have been studied . These compounds showed promising cytotoxic activity against certain cell lines .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, 2,4-Di-tert-butylphenol, a compound with a similar structure, has a boiling point of 265 °C and a melting point of 53-56 °C .

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazoles, including 2-(4-Butyrylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole, are recognized for their extensive pharmaceutical applications. These compounds exhibit a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Notably, 2-arylbenzothiazoles are being developed as potential antitumor agents, with some benzothiazole derivatives currently used in treating various diseases. This highlights the significance of the benzothiazole nucleus in drug discovery, particularly in cancer therapy due to its structural simplicity and synthetic accessibility (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Chemistry and Properties of Benzothiazole Derivatives

Benzothiazole derivatives are notable for their chemical variability and pharmaceutical relevance. These compounds, including the 2,6-bis-(benzthiazol-2-yl)-pyridines, have been studied for their spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activity. This review of their preparation, properties, and potential investigational avenues suggests a continuous interest in benzothiazole-based chemotherapeutics for various applications (Boča, Jameson, & Linert, 2011).

Benzothiazole in Cancer Chemotherapy

The evolving landscape of benzothiazole derivatives in cancer chemotherapy emphasizes their role as promising therapeutic agents. These compounds, particularly 2-arylbenzothiazoles, have emerged as significant pharmacophores. Their promising biological profiles and synthetic accessibility underscore the ongoing interest in developing benzothiazole-based compounds as potential chemotherapeutics. The review discusses the structural modifications of benzothiazoles, heterocyclic derivatives bearing the moiety, their in vitro and in vivo screening, and future therapeutic applications (Ahmed et al., 2012).

Importance in Medicinal Chemistry

Benzothiazoles are highlighted as crucial scaffolds in medicinal chemistry, exhibiting a variety of pharmacological activities. This comprehensive review delves into the synthesis, biological activities, and importance of benzothiazole derivatives. It underscores the potential of these compounds in developing novel therapeutic agents for a range of diseases, including cancer, due to their diverse pharmacological properties (Bhat & Belagali, 2020).

Mechanism of Action

Safety and Hazards

The safety and hazards of these compounds can vary depending on their specific structures and uses. For example, 2,4-Di-tert-butylphenol has certain hazard statements associated with it, including H315 (Causes skin irritation), H318 (Causes serious eye damage), and H410 (Very toxic to aquatic life with long-lasting effects) .

Future Directions

Properties

IUPAC Name |

1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3OS/c1-2-3-14(20)18-6-8-19(9-7-18)15-17-12-5-4-11(16)10-13(12)21-15/h4-5,10H,2-3,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHACYFKHMPEPQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tricyclo[2.2.1.02,6]heptan-1-ylmethanol](/img/structure/B2740282.png)

![tert-butyl N-[(3-methylphenyl)methyl]carbamate](/img/structure/B2740286.png)

![3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole](/img/structure/B2740287.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2740298.png)

![N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2740300.png)